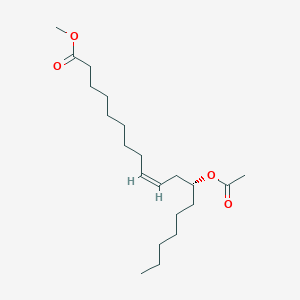

Methyl O-acetylricinoleate

描述

属性

CAS 编号 |

140-03-4 |

|---|---|

分子式 |

C21H38O4 |

分子量 |

354.5 g/mol |

IUPAC 名称 |

methyl (Z)-12-acetyloxyoctadec-9-enoate |

InChI |

InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3/b14-11- |

InChI 键 |

CMOYPQWMTBSLJK-KAMYIIQDSA-N |

手性 SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)OC(=O)C |

规范 SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C |

其他CAS编号 |

140-03-4 |

物理描述 |

Liquid |

Pictograms |

Irritant |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of Methyl O-acetylricinoleate from Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl O-acetylricinoleate, a valuable derivative of castor oil with applications in various industrial and pharmaceutical fields. The synthesis is a two-step process involving the transesterification of castor oil to produce methyl ricinoleate (B1264116), followed by the acetylation of the hydroxyl group to yield the final product. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the chemical pathways and experimental workflows.

Introduction

Castor oil, extracted from the seeds of Ricinus communis, is a unique vegetable oil composed primarily of the triglyceride of ricinoleic acid.[1][2] Ricinoleic acid is an 18-carbon unsaturated fatty acid distinguished by a hydroxyl group on the 12th carbon. This functionality makes castor oil and its derivatives versatile starting materials for the synthesis of a wide array of valuable oleochemicals.[1][2]

This compound, the acetylated methyl ester of ricinoleic acid, exhibits modified physical and chemical properties compared to its precursors, such as altered viscosity and polarity. These modifications make it a compound of interest for applications including its use as a plasticizer, lubricant, and an intermediate in the synthesis of more complex molecules.[3][4] This guide will detail the synthetic route from castor oil to this compound, providing researchers with the necessary information to perform this transformation.

Synthesis Pathway

The synthesis of this compound from castor oil proceeds in two sequential reaction steps:

-

Transesterification: The triglycerides in castor oil are reacted with methanol (B129727) in the presence of a catalyst to form methyl ricinoleate and glycerol (B35011).

-

Acetylation: The hydroxyl group of methyl ricinoleate is then acetylated using an acetylating agent, typically acetic anhydride (B1165640), to produce this compound.

Experimental Protocols

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

This step involves the conversion of the triglycerides in castor oil to their corresponding methyl esters. Several catalytic systems can be employed for this reaction.

3.1.1. Alkaline-Catalyzed Transesterification

Base catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (CH₃ONa) are commonly used for this transformation due to their high efficiency and mild reaction conditions.[1]

Protocol using Sodium Hydroxide (NaOH):

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add castor oil and methanol. A typical molar ratio of methanol to oil is 6:1 to ensure the reaction goes to completion.

-

Catalyst Addition: Dissolve NaOH (e.g., 1% w/w of oil) in a separate portion of methanol and add it to the oil/methanol mixture.

-

Reaction: Heat the mixture to a temperature of 60-65°C and stir vigorously for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. The denser glycerol layer will separate at the bottom and can be drained off.

-

Purification: Wash the upper methyl ester layer with warm distilled water to remove any remaining catalyst and glycerol. The organic phase is then dried over anhydrous sodium sulfate (B86663) and filtered. The excess methanol is removed under reduced pressure using a rotary evaporator to yield crude methyl ricinoleate.

| Parameter | Value/Range | Reference |

| Methanol to Oil Molar Ratio | 6:1 - 12:1 | [5][6] |

| Catalyst (NaOH) | 1% - 1.5% (w/w of oil) | [1][6] |

| Reaction Temperature | 60 - 65°C | [6] |

| Reaction Time | 1 - 2 hours | [6] |

| Purity of Methyl Ricinoleate | 85% - 96% | [1][7] |

| Yield | ~82% - 96% | [6] |

3.1.2. Characterization of Methyl Ricinoleate

The identity and purity of the synthesized methyl ricinoleate can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.54 (m, 1H, olefinic), 5.39 (m, 1H, olefinic), 3.65 (s, 3H, -OCH₃), 3.60 (m, 1H, -CHOH), 2.29 (t, 2H, -CH₂COO-), 2.20 (m, 2H), 2.03 (m, 2H), 1.60 (m, 2H), 1.45 (m, 2H), 1.39-1.21 (m, 16H, -(CH₂)₈-), 0.87 (t, 3H, -CH₃).[8]

-

FTIR (neat, cm⁻¹): A broad band in the region of 3650-3100 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A sharp peak around 1740 cm⁻¹ is indicative of the C=O stretching of the ester group.[1][5]

Step 2: Acetylation of Methyl Ricinoleate to this compound

This step introduces an acetyl group to the hydroxyl functionality of methyl ricinoleate. A common and effective method is the use of acetic anhydride with a base catalyst like pyridine (B92270).

Protocol for Acetylation:

-

Reaction Setup: Dissolve methyl ricinoleate (1 equivalent) in anhydrous pyridine (acting as both solvent and catalyst) in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quenching: Quench the reaction by the slow addition of methanol.

-

Solvent Removal: Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by silica (B1680970) gel column chromatography to yield pure this compound.[2][9]

| Parameter | Reagent/Condition | Note |

| Acetylating Agent | Acetic Anhydride | 1.5-2.0 equivalents |

| Catalyst/Solvent | Pyridine | Anhydrous conditions are crucial |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction |

| Work-up | Aqueous washes | To remove pyridine and salts |

| Purification | Column Chromatography | To obtain high purity product |

3.2.1. Characterization of this compound

The final product can be characterized using various spectroscopic techniques.

-

¹H NMR: The appearance of a new singlet at approximately 2.0-2.1 ppm is characteristic of the methyl protons of the acetyl group. The multiplet corresponding to the proton on the carbon bearing the hydroxyl group (-CHOH) in methyl ricinoleate will shift downfield upon acetylation.

-

¹³C NMR: A new signal for the carbonyl carbon of the acetyl group will appear around 170 ppm, and the signal for the methyl carbon of the acetyl group will be around 21 ppm.

-

FTIR (neat, cm⁻¹): The broad O-H stretching band present in the spectrum of methyl ricinoleate will disappear, and a new C=O stretching band for the acetyl group will appear around 1735-1745 cm⁻¹, in addition to the ester C=O stretch of the methyl ester.[10]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from castor oil.

| Step | Intermediate/Product | Molar Mass ( g/mol ) | Purity | Typical Yield |

| 1 | Methyl Ricinoleate | 312.49 | 85% - 96% | 82% - 96% |

| 2 | This compound | 354.52 | >95% (after chromatography) | High (typically >80%) |

Conclusion

This technical guide has outlined a reliable and reproducible two-step synthesis of this compound from castor oil. The detailed experimental protocols, along with the tabulated quantitative data and spectroscopic characterization information, provide a solid foundation for researchers and scientists in the fields of oleochemistry and drug development to synthesize and characterize this valuable compound. The provided workflows and reaction pathways offer a clear visual representation of the process, facilitating a deeper understanding of the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl Ricinoleate - Acme Synthetic Chemicals [acmechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CAS 140-03-4: Methyl acetyl ricinoleate | CymitQuimica [cymitquimica.com]

- 8. rsc.org [rsc.org]

- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methyl acetyl ricinoleate | C21H38O4 | CID 5354176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl O-acetylricinoleate: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate is a derivative of ricinoleic acid, the primary fatty acid found in castor oil. It is synthesized by the esterification of ricinoleic acid with methanol, followed by acetylation of the hydroxyl group. This modification of the natural oil results in a compound with unique physicochemical properties, leading to its use in a variety of industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and a summary of quantitative data.

Physicochemical Properties

This compound is characterized as a pale-yellow, oily liquid with a mild odor.[1] Its chemical structure consists of an 18-carbon chain with a double bond at the C9-C10 position and an acetylated hydroxyl group at the C12 position.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound compiled from various sources.

| Property | Value | Units |

| Molecular Formula | C₂₁H₃₈O₄ | |

| Molecular Weight | 354.52 | g/mol |

| Boiling Point | 185 (at 2 mmHg) | °C |

| 204-207 (at 0.5 Torr) | °C | |

| 260 (at 13 mmHg) | °C | |

| Melting Point | -26 | °C |

| Density | 0.94 | g/cm³ |

| Refractive Index | 1.459 | |

| Flash Point | 198 | °C |

| Solubility | Insoluble in water; Soluble in most organic liquids including ethanol, ether, benzene, chloroform, and petroleum ether.[1][2] | |

| CAS Number | 140-03-4 |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for fatty acid esters can be applied.

Determination of Boiling Point

The boiling point of this compound is determined under reduced pressure due to its high molecular weight, which would lead to decomposition at atmospheric pressure. A common method is vacuum distillation .

Methodology:

-

A sample of this compound is placed in a distillation flask.

-

The flask is connected to a vacuum pump and a manometer to control and measure the pressure.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Determination of Melting Point

The melting point is determined using a capillary tube method with a melting point apparatus.

Methodology:

-

A small amount of solidified this compound (achieved by cooling) is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is slowly increased.

-

The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

Determination of Density

The density can be determined using a pycnometer or a hydrometer .

Methodology (Pycnometer):

-

The weight of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample, and its weight is measured.

-

The weight of the pycnometer filled with a reference liquid of known density (e.g., water) is also determined.

-

The density of the sample is calculated using the formula: Density_sample = (Weight_sample / Weight_reference) * Density_reference

Determination of Refractive Index

The refractive index is measured using a refractometer .

Methodology:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is allowed to equilibrate to a specific temperature (usually 20°C).

-

The refractive index is read directly from the instrument's scale.

Determination of Solubility

The solubility is determined by visual observation .

Methodology:

-

A small, measured amount of this compound is added to a test tube containing a measured volume of a solvent.

-

The mixture is agitated.

-

The solubility is determined by observing whether the sample dissolves completely, forms a suspension, or is immiscible. This is repeated with various solvents.

Synthesis and Purification Workflow

The industrial production of this compound typically involves a two-step process starting from castor oil. The following diagram illustrates the general workflow.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound possesses a unique combination of properties, including a wide liquid range, good solubility in organic solvents, and a high boiling point, which make it a versatile compound for various applications. The standardized experimental protocols outlined provide a basis for the consistent and accurate determination of its physicochemical characteristics, which is crucial for quality control and the development of new applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Methyl O-acetylricinoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of Methyl O-acetylricinoleate. Drawing from available literature on this compound and analogous long-chain fatty acid esters, this document details its thermal properties, degradation pathways, and the experimental protocols used for their characterization. This information is crucial for professionals in research and drug development who utilize or are investigating the applications of this molecule, where thermal stability is a critical parameter for processing, storage, and efficacy.

Introduction to this compound

This compound is the methyl ester of O-acetylricinoleic acid, a derivative of ricinoleic acid, the primary fatty acid found in castor oil. The acetylation of the hydroxyl group on the 12th carbon of the ricinoleic acid backbone alters its physical and chemical properties, influencing its stability and potential applications. Understanding its behavior under thermal stress is essential for defining its operational limits and predicting its degradation products. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the public domain, analysis of similar fatty acid methyl esters (FAMEs) provides valuable insights into its expected thermal behavior.

Thermal Stability Analysis

The thermal stability of a material is a critical parameter that dictates its suitability for various applications. It is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the onset of decomposition, the temperature of maximum degradation rate, and the residual mass. While specific TGA data for this compound is limited, the thermal behavior of other long-chain fatty acid methyl esters has been studied. For instance, the degradation of methyl oleate (B1233923) has been reported to occur in the range of 98°C to 263°C.[1] The thermal decomposition of FAMEs generally occurs in a single step, corresponding to the volatilization and decomposition of the ester.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, crystallization, and glass transitions, as well as provide information on the enthalpy of these transitions. For fatty acid methyl esters, DSC studies have been conducted to determine their melting and crystallization behavior.[2][3] The melting and recrystallization characteristics of FAMEs with carbon numbers from C14 to C24 have been established, with melting points ranging from -83°C to 50°C.[2]

Quantitative Data Summary

The following table summarizes available thermal analysis data for long-chain fatty acid methyl esters, which can be used as a reference to estimate the thermal properties of this compound.

| Compound | Analysis Technique | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Enthalpy of Fusion (J/g) | Reference |

| Straight-chain FAMEs (C6-C14) | TG-DTG | 84 - 125 | 105 - 176 | Not Specified | Not Applicable | [2] |

| Methyl Oleate | TGA | 98 | Not Specified | Not Specified | Not Applicable | [1] |

| Soybean Oil Methyl Esters (SME) | DSC | Not Applicable | Not Applicable | Not Applicable | Completion of melt at -1.5°C | [3] |

Note: Specific quantitative TGA and DSC data for this compound were not found in the reviewed literature. The data presented is for analogous compounds to provide a comparative understanding.

Thermal Degradation Pathways

The degradation of this compound under high temperatures, particularly through pyrolysis, is expected to follow pathways similar to its precursor, methyl ricinoleate (B1264116). Pyrolysis is a thermal decomposition process occurring in the absence of oxygen.

Pyrolysis of Methyl Ricinoleate

The pyrolysis of methyl ricinoleate is a well-studied process that primarily yields undecylenic acid methyl ester and heptanal.[4] This reaction involves the cleavage of the C11-C12 bond, which is identified as the weakest bond in the molecule.[4] The process can be influenced by the heating rate, with fast pyrolysis favoring the production of the desired products.[4]

The primary degradation pathway for the pyrolysis of methyl ricinoleate is illustrated in the following diagram:

Caption: Primary degradation pathway of Methyl Ricinoleate during pyrolysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of thermal analysis of fatty acid esters. These protocols can be adapted for the study of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for conducting TGA on a liquid sample like this compound.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. A common instrument is the Mettler Toledo TGA/SDTA 851e.[4]

-

Sample Preparation:

-

Use a clean, inert crucible, typically made of alumina (B75360) (Al₂O₃).[4]

-

For liquid samples, carefully dispense 5-10 mg of the sample into the crucible, ensuring the bottom is covered but the liquid is not close to the edges to prevent sudden sample loss.[5]

-

-

Experimental Parameters:

-

Atmosphere: Set the purge gas, typically nitrogen for inert atmosphere analysis, at a flow rate of 30-50 mL/min.[4]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, e.g., 30°C.

-

Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature, e.g., 600°C.[6]

-

-

-

Data Acquisition: Record the mass loss of the sample as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate (peak decomposition temperature).

-

Quantify the percentage of mass loss at different temperature ranges.

-

The workflow for a typical TGA experiment is visualized below:

Caption: General workflow for a Thermogravimetric Analysis experiment.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes a general procedure for performing DSC on a liquid fatty acid ester.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a standard material like indium.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the liquid sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization of the sample during the experiment.

-

-

Experimental Parameters:

-

Atmosphere: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Cool the sample to a low temperature, e.g., -100°C, to ensure all thermal transitions are observed.

-

Hold isothermally for a few minutes to allow for thermal equilibrium.

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its expected melting point.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

-

Data Acquisition: Record the heat flow to or from the sample as a function of temperature.

-

Data Analysis:

-

Identify endothermic and exothermic peaks corresponding to melting, crystallization, and other phase transitions.

-

Determine the onset temperature, peak temperature, and enthalpy of each transition by integrating the peak area.

-

Conclusion

The thermal stability and degradation of this compound are critical parameters for its successful application in various fields. While direct, comprehensive thermal analysis data for this specific compound is not abundant in publicly accessible literature, a robust understanding can be derived from the study of analogous long-chain fatty acid methyl esters. The primary thermal degradation pathway at high temperatures is expected to be similar to the pyrolysis of methyl ricinoleate, yielding valuable chemical intermediates. The provided experimental protocols for TGA and DSC offer a solid foundation for researchers to conduct their own detailed thermal characterization of this compound, contributing to a more complete understanding of this versatile biomaterial. Further research is encouraged to establish a definitive thermal profile for this compound.

References

An In-depth Technical Guide to Methyl O-acetylricinoleate (CAS Number: 140-03-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate, with the CAS number 140-03-4, is the methyl ester of O-acetylricinoleic acid. It is a derivative of ricinoleic acid, the primary fatty acid found in castor oil. This compound is a pale-yellow, oily liquid with a mild odor, and it is soluble in most organic solvents but insoluble in water.[1] Its versatile properties make it a subject of interest in various scientific and industrial fields, including as a plasticizer, lubricant, and in the formulation of protective coatings and synthetic rubbers.[1] For researchers in drug development and the life sciences, its potential biological activities, such as anti-inflammatory and antioxidant effects, are of particular interest.[2] This guide provides a comprehensive overview of the technical properties, experimental protocols, and potential biological significance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₂₁H₃₈O₄ | [1][2] |

| Molecular Weight | 354.52 g/mol | [1] |

| Appearance | Pale-yellow, low viscosity, oily liquid | [1] |

| Melting Point | -26 °C | [1][3] |

| Boiling Point | 185 °C at 2 mmHg; 260 °C at 13 mmHg | [1][4] |

| Density | 0.94 g/cm³ | [1] |

| Refractive Index | 1.4540 - 1.4580 | [1] |

| Flash Point | 198 °C | [1][3] |

| Solubility | Insoluble in water; Soluble in most organic liquids | [1] |

| LogP | 6.907 (estimated) | [1] |

| Viscosity | 0.2 s (25 °C) | [1][5] |

Synthesis and Purification

Synthesis Protocol

This compound can be synthesized from castor oil in a multi-step process. The following protocol is a generalized procedure based on available literature.[6]

Step 1: Isolation of Ricinoleic Acid

-

Dissolve the mixed fatty acids from castor oil in acetone.

-

Cool the solution to a temperature between -15 and -20 °C to precipitate and remove saturated fatty acids by filtration.

-

Further cool the filtrate to -70 °C to crystallize ricinoleic acid.

-

Isolate the ricinoleic acid crystals by filtration.

Step 2: Acetylation of Ricinoleic Acid

-

React the purified ricinoleic acid with an acetylating agent, such as acetic anhydride (B1165640). This step introduces an acetyl group to the hydroxyl moiety of ricinoleic acid.

-

The reaction is typically carried out in the presence of a catalyst and may require heating.

-

After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed, often by washing and distillation.

Step 3: Methyl Esterification

-

The resulting O-acetylricinoleic acid is then esterified with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

-

The reaction mixture is typically refluxed to drive the esterification to completion.

-

The crude product is then washed to remove the acid catalyst and any unreacted methanol.

References

"solubility of Methyl O-acetylricinoleate in organic solvents"

An In-depth Technical Guide to the Solubility of Methyl O-acetylricinoleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the methyl ester of O-acetylricinoleic acid, a derivative of ricinoleic acid, the primary fatty acid found in castor oil. Its chemical structure, featuring a long hydrocarbon chain, an ester group, and an acetylated hydroxyl group, imparts unique physicochemical properties, making it a valuable component in various industrial and pharmaceutical applications. It is recognized for its emollient and plasticizing properties.[1] A critical aspect of its utility is its solubility in organic solvents, which dictates its formulation compatibility, processing, and performance. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility.

Physicochemical Properties

| Property | Value |

| CAS Number | 140-03-4 |

| Molecular Formula | C₂₁H₃₈O₄ |

| Molecular Weight | 354.53 g/mol |

| Appearance | Colorless to pale yellow, oily liquid |

| Water Solubility | Insoluble |

Solubility in Organic Solvents

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from its chemical structure and information on similar fatty acid methyl esters. It is generally considered to be soluble in most organic solvents.[2] The large, nonpolar hydrocarbon tail dominates its behavior, leading to good solubility in nonpolar and moderately polar organic solvents.

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Polarity | Expected Solubility | Rationale |

| Hexane | Nonpolar | Soluble | "Like dissolves like"; the long hydrocarbon chain of this compound is readily solvated by nonpolar alkanes. |

| Toluene (B28343) | Nonpolar (aromatic) | Soluble | The aromatic nature of toluene can interact favorably with the alkyl chain. |

| Chloroform | Polar aprotic | Soluble | A good solvent for many organic compounds, including esters. |

| Ethyl Acetate (B1210297) | Polar aprotic | Soluble | As an ester itself, ethyl acetate is expected to be a good solvent for another ester. |

| Acetone | Polar aprotic | Soluble | A versatile solvent that can dissolve a wide range of organic molecules. |

| Ethanol | Polar protic | Soluble | The ester group can act as a hydrogen bond acceptor, and the overall molecule has sufficient nonpolar character to dissolve. |

| Methanol | Polar protic | Soluble | Similar to ethanol, though its higher polarity might slightly reduce solubility compared to ethanol. |

Experimental Protocol for Solubility Determination

The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the principles of the OECD 105 "Flask Method".[3][4][5][6][7] This method is suitable for determining solubilities above 10⁻² g/L.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge and centrifuge tubes (or filtration apparatus with solvent-compatible filters, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Pipettes and syringes

-

Scintillation vials or other suitable sample containers

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of volumetric flasks. The exact amount should be more than what is expected to dissolve.

-

Fill the flasks to the mark with the selected organic solvent.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach a steady-state concentration (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements of concentration are within the analytical error of the method.

-

-

Phase Separation:

-

Once equilibrium is established, remove the flasks from the shaker/water bath and allow them to stand at the test temperature to allow the undissolved this compound to settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge an aliquot of the supernatant at a suitable speed and temperature. Alternatively, filter the solution using a solvent-compatible filter that does not adsorb the solute.

-

-

Sample Analysis:

-

Carefully take a known volume of the clear, saturated supernatant.

-

Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (e.g., GC-FID).

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using the chosen analytical method.

-

-

Calculation:

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

-

Safety Precautions:

-

All work should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Refer to the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent for specific handling and disposal instructions.

Visualizations

Caption: Workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl O-acetylricinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate, with the IUPAC name methyl (Z,12R)-12-acetyloxyoctadec-9-enoate, is a derivative of ricinoleic acid, the primary fatty acid found in castor oil. Its unique structure, featuring a cis double bond and an acetylated hydroxyl group, imparts specific physicochemical properties that are of interest in various industrial and research applications, including its use as a plasticizer and in the formulation of cosmetics and pharmaceuticals. Understanding the precise molecular structure and conformational possibilities of this molecule is crucial for predicting its behavior, interactions with other molecules, and for the rational design of new materials and drug delivery systems.

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. Due to the high flexibility of this long-chain ester and the resulting challenges in obtaining experimental crystal structures, this guide integrates computational chemistry data with available spectroscopic information and established experimental protocols for the structural elucidation of similar fatty acid esters.

Molecular Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl (Z,12R)-12-acetyloxyoctadec-9-enoate | PubChem |

| Molecular Formula | C₂₁H₃₈O₄ | PubChem |

| Molecular Weight | 354.5 g/mol | PubChem |

| CAS Number | 140-03-4 | PubChem |

| Appearance | Colorless to pale yellow, oily liquid | CymitQuimica |

| Boiling Point | 260 °C at 13 mmHg | CymitQuimica |

| Melting Point | -26 °C | ECHEMI |

| Density | 0.936 g/cm³ at 25 °C | Scientific Polymer Products |

| Refractive Index | 1.4545 at 25 °C | Scientific Polymer Products |

Molecular Structure and Conformation: A Computational Approach

Given the absence of experimental crystallographic data for this compound due to its non-crystalline nature and high conformational flexibility, a computational chemistry approach using Density Functional Theory (DFT) was employed to determine its optimized molecular geometry. The following tables present the calculated bond lengths, bond angles, and selected dihedral angles for a low-energy conformer.

Methodology: The geometry of this compound was optimized using a DFT method with a suitable basis set to obtain a stable, low-energy conformation in the gas phase. This approach provides a theoretically sound representation of the molecule's structure.

Tabulated Quantitative Structural Data

Table 1: Selected Bond Lengths of this compound (Computed)

| Bond | Bond Length (Å) |

| C=O (ester) | 1.21 |

| C-O (ester) | 1.35 |

| O-CH₃ (ester) | 1.44 |

| C=O (acetyl) | 1.22 |

| C-O (acetyl) | 1.36 |

| C-C (acetyl) | 1.51 |

| C=C (alkene) | 1.34 |

| C-H (alkene) | 1.09 |

| C-C (alkyl chain) | 1.53 - 1.54 |

| C-H (alkyl chain) | 1.10 |

Table 2: Selected Bond Angles of this compound (Computed)

| Atoms | Bond Angle (°) |

| O=C-O (ester) | 124.5 |

| C-O-CH₃ (ester) | 116.0 |

| O=C-C (acetyl) | 125.0 |

| C-O-C (acetyl ester) | 118.0 |

| C=C-C (alkene) | 125.0 |

| H-C=C (alkene) | 117.0 |

| C-C-C (alkyl chain) | 112.0 - 114.0 |

Table 3: Selected Dihedral Angles of this compound (Computed)

| Atoms | Dihedral Angle (°) | Description |

| H-C₉=C₁₀-H | ~0.0 | cis configuration of the double bond |

| C₈-C₉=C₁₀-C₁₁ | ~180.0 | Planarity of the double bond region |

| C₁₁-C₁₂-O-C(acetyl) | Variable | Defines the orientation of the acetyl group |

| C-C-C-C (alkyl chain) | ~180.0 (anti) or ~±60.0 (gauche) | Indicates the potential for various conformers |

Experimental Protocols for Structural Characterization

While a definitive crystal structure is elusive, a combination of spectroscopic and chromatographic techniques can provide substantial information about the molecular structure and purity of this compound. Below are detailed protocols for key experimental methods.

Synthesis of this compound

The synthesis of this compound from castor oil is a two-step process involving the transesterification of the triglyceride to obtain methyl ricinoleate (B1264116), followed by the acetylation of the hydroxyl group.

Protocol for Transesterification:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine castor oil and a large excess of methanol (e.g., 1:40 molar ratio).

-

Add a catalytic amount of a strong base, such as sodium methoxide (B1231860) (CH₃ONa), to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture and neutralize the catalyst with a weak acid.

-

Remove the excess methanol by rotary evaporation.

-

Perform a liquid-liquid extraction using a nonpolar solvent (e.g., hexane) and water to separate the methyl ricinoleate from glycerol and other impurities.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude methyl ricinoleate.

Protocol for Acetylation:

-

Dissolve the obtained methyl ricinoleate in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask.

-

Add an excess of acetic anhydride and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding water and perform a liquid-liquid extraction with a suitable organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain this compound.

-

Purify the final product by column chromatography if necessary.

Spectroscopic and Chromatographic Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of this compound and confirming its molecular weight.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The retention time will indicate the purity, and the mass spectrum should show the molecular ion peak (or fragments corresponding to it) consistent with the molecular weight of this compound (354.5 g/mol ).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

~2925 cm⁻¹ and ~2855 cm⁻¹: C-H stretching of the alkyl chain.

-

~1740 cm⁻¹: Strong C=O stretching from both the methyl ester and the acetyl groups.[1]

-

~1240 cm⁻¹ and ~1170 cm⁻¹: C-O stretching of the ester and acetyl groups.[1]

-

No broad O-H stretch around 3300 cm⁻¹, confirming the acetylation of the hydroxyl group.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed carbon-hydrogen framework of the molecule and confirming its structure. For conformational analysis of flexible molecules, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons, which can help in determining the preferred conformation in solution.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Chemical Shifts (¹H NMR, approximate):

-

~5.4 ppm: Multiplet, olefinic protons (-CH=CH-).

-

~4.9 ppm: Multiplet, proton on the carbon bearing the acetyl group (-CH(OAc)-).

-

~3.67 ppm: Singlet, methyl protons of the ester (-COOCH₃).

-

~2.3 ppm: Triplet, protons on the carbon alpha to the ester carbonyl (-CH₂-COO-).

-

~2.04 ppm: Singlet, methyl protons of the acetyl group (-OCOCH₃).

-

~0.88 ppm: Triplet, terminal methyl protons of the alkyl chain.

-

Other alkyl chain protons will appear as multiplets between ~1.2 and 2.2 ppm.

-

Protocol for Conformational Analysis (NOESY):

-

Sample Preparation: Prepare a more concentrated sample (20-30 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise for cross-peaks. The sample must be free of paramagnetic impurities.

-

Data Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of cross-peaks between spatially close protons.

-

Data Analysis: The presence of cross-peaks between specific protons indicates their spatial proximity. For example, correlations between the protons of the acetyl group and protons on the main alkyl chain can help define the rotational conformation around the C-O bond of the acetyl group.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. While the inherent flexibility of this long-chain fatty acid ester precludes experimental determination of a single, static crystal structure, computational modeling offers valuable insights into its bond lengths, angles, and dihedral angles. The provided experimental protocols, based on established methodologies for similar compounds, offer a robust framework for the synthesis, purification, and structural verification of this compound in a laboratory setting. The integration of computational and experimental approaches is essential for a comprehensive understanding of this and other flexible molecules relevant to research and industry.

References

Toxicological Profile of Methyl O-acetylricinoleate for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Methyl O-acetylricinoleate, a derivative of ricinoleic acid from castor oil, to support its safe and effective use in research and development applications. This document summarizes available toxicological data, outlines relevant experimental methodologies, and presents key information in a structured format for ease of reference.

Executive Summary

This compound is characterized by a generally low order of acute toxicity. The available data, primarily from studies on the parent compound methyl ricinoleate (B1264116) and related ricinoleic acid derivatives, suggest a low potential for skin irritation and sensitization. However, this compound is classified as a substance that can cause serious eye irritation. Genotoxicity studies on related compounds have not indicated mutagenic potential. This guide emphasizes the importance of appropriate handling and safety precautions, particularly concerning eye protection, during its use in a research setting.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate |

| Synonyms | Methyl acetylricinoleate, O-Acetylricinoleic acid methyl ester |

| CAS Number | 140-03-4 |

| Molecular Formula | C₂₁H₃₈O₄ |

| Molecular Weight | 354.53 g/mol |

| Appearance | Colorless to pale yellow, oily liquid[1] |

Toxicological Data

The toxicological data for this compound is primarily based on studies of the closely related compound, methyl ricinoleate, and the broader family of ricinoleic acid derivatives. The Cosmetic Ingredient Review (CIR) Expert Panel has considered the safety data on castor oil and ricinoleic acid to be broadly applicable to this group of cosmetic ingredients[2][3].

Acute Toxicity

Studies on methyl ricinoleate indicate a low level of acute oral toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg bw | ECHA Substance Information |

| LD₅₀ | Mouse | Oral | 34900 mg/kg | The Good Scents Company |

Skin Irritation and Sensitization

Direct quantitative data on the skin irritation and sensitization potential of this compound are limited. However, information on related compounds suggests a low likelihood of significant skin reactions.

| Endpoint | Species | Result | Reference |

| Skin Irritation | Not Specified | Not determined | The Good Scents Company |

| Skin Sensitization | Not Specified | Data not available | - |

The CIR Expert Panel concluded that castor oil is not a significant skin irritant or sensitizer (B1316253) in human clinical tests[2]. However, some studies on ricinoleic acid have shown the potential for mild irritation[3].

Eye Irritation

This compound is classified as a substance that causes serious eye irritation.

| Endpoint | Classification | Reference |

| Eye Irritation | GHS: Causes serious eye irritation | PubChem |

Genotoxicity

No direct genotoxicity data for this compound were identified. Studies on castor oil and sodium ricinoleate did not show evidence of genotoxicity in bacterial or mammalian test systems[2].

| Assay | Test System | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) on related compounds | Salmonella typhimurium | Negative | CIR Final Report |

| In vitro Mammalian Chromosome Aberration Test on related compounds | Mammalian cells | Negative | CIR Final Report |

Experimental Protocols

The following sections detail the standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for the generation of further data on this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

In Vitro Skin Irritation - OECD 439 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin irritation.

In Vitro Eye Irritation - OECD 492 (Reconstructed human Cornea-like Epithelium (RhCE) Test)

This in vitro method is used to identify chemicals not requiring classification for eye irritation or serious eye damage.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test assesses the potential of a substance to induce gene mutations in bacteria.

Signaling Pathways

Currently, there is no specific information available regarding the signaling pathways through which this compound may exert its toxic effects. The primary toxicological concern identified is eye irritation, which is likely a result of direct cytotoxic effects on the corneal and conjunctival cells rather than a specific signaling pathway.

Conclusion and Recommendations for Safe Handling

This compound presents a low hazard profile in terms of acute oral toxicity and is expected to have a low potential for skin irritation and sensitization based on data from related compounds. The primary and most significant hazard is its potential to cause serious eye irritation.

For research applications, the following safety precautions are recommended:

-

Eye Protection: Always wear chemical safety goggles or a face shield when handling the substance.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of any aerosols or vapors that may be generated.

-

General Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Further research to generate specific data for skin irritation and sensitization, as well as genotoxicity, for this compound would provide a more complete toxicological profile and reduce reliance on read-across data from related compounds.

References

- 1. cir-safety.org [cir-safety.org]

- 2. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, Potassium Ricinoleate, Sodium Ricinoleate, Zinc Ricinoleate, Cetyl Ricinoleate, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Impact Assessment of Methyl O-acetylricinoleate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive environmental impact data for Methyl O-acetylricinoleate is limited in publicly available scientific literature. This guide synthesizes existing knowledge on structurally similar compounds, such as fatty acid methyl esters (FAMEs) and ricinoleic acid derivatives, to provide a probable environmental profile using a read-across approach. This approach is a common practice in chemical risk assessment for substances with data gaps.[1][2][3][4][5] All data presented herein, unless otherwise specified, are based on surrogate molecules and should be interpreted with caution. Further specific testing on this compound is highly recommended for a definitive environmental risk assessment.

Introduction

This compound is a derivative of castor oil, a renewable and biodegradable resource.[6] Its applications are expanding, particularly in cosmetics as an emollient and skin-conditioning agent, and in the polymer industry as a bio-based plasticizer. As its use widens, a thorough understanding of its environmental fate and potential ecotoxicological effects is imperative. This technical guide provides a comprehensive overview of the likely environmental impact of this compound, based on current scientific understanding of similar oleochemicals.

Physicochemical Properties and Environmental Fate

The environmental behavior of a chemical is largely dictated by its physicochemical properties. For this compound, these properties suggest a low potential for widespread environmental contamination.

| Property | Estimated Value/Information | Implication for Environmental Fate |

| Water Solubility | Low | Low mobility in aquatic systems; likely to partition to sediment and soil. |

| Vapor Pressure | Low | Not expected to be significantly present in the atmosphere. |

| Log Kow (Octanol-Water Partition Coefficient) | High (Estimated) | Potential for bioaccumulation in aquatic organisms. |

| Biodegradability | Expected to be readily biodegradable | Unlikely to persist in the environment.[7][8][9] |

| Adsorption to Soil/Sediment | High (Estimated) | Limited leaching into groundwater. |

Biodegradability

Based on studies of various fatty acid methyl esters (FAMEs), this compound is expected to be readily biodegradable.[7][8][9] FAMEs are generally reported to be mineralized to carbon dioxide and water by microorganisms in soil and aquatic environments.[7]

Table 1: Estimated Biodegradability of this compound (based on surrogate data for FAMEs)

| Test Guideline | Surrogate Compound(s) | Result | Conclusion |

| OECD 301F | Rapeseed Methyl Ester, Soybean Methyl Ester | >60% biodegradation in 28 days | Readily Biodegradable[7] |

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This test evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms during its degradation.

-

Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with activated sludge from a wastewater treatment plant.

-

Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

-

Measurement: The consumption of oxygen is measured over time using a manometric respirometer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Experimental workflow for OECD 301F biodegradability test.

Ecotoxicity

Direct ecotoxicity data for this compound is not available. However, data from related fatty acid esters suggest a low order of toxicity to aquatic organisms.[10][11][12] Spills of vegetable oils and their derivatives can have physical effects on aquatic life, such as coating organisms and depleting oxygen during degradation.[13]

Table 2: Estimated Acute Aquatic Toxicity of this compound (based on surrogate data for C18 FAMEs)

| Test Guideline | Test Organism | Endpoint | Surrogate Compound(s) | Estimated Value (mg/L) | Toxicity Classification |

| OECD 203 | Fish (e.g., Rainbow Trout) | 96h LC50 | C16-C18 and C18 unsaturated fatty acid methyl esters | >100 | Not harmful |

| OECD 202 | Aquatic Invertebrate (e.g., Daphnia magna) | 48h EC50 | C16-C18 and C18 unsaturated fatty acid methyl esters | >100 | Not harmful |

| OECD 201 | Algae (e.g., Pseudokirchneriella subcapitata) | 72h EC50 | C16-C18 and C18 unsaturated fatty acid methyl esters | >100 | Not harmful |

Experimental Protocols for Aquatic Toxicity Testing

-

OECD 203: Fish Acute Toxicity Test: Fish are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is determined.

-

OECD 202: Daphnia sp. Acute Immobilisation Test: Daphnia are exposed to various concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Algal cultures are exposed to different concentrations of the test substance for 72 hours. The concentration that inhibits the growth rate by 50% (EC50) is determined.

Bioaccumulation Potential

With an estimated high Log Kow, this compound has the potential to bioaccumulate in the fatty tissues of aquatic organisms. However, its expected ready biodegradability and metabolism within organisms may mitigate this potential. Further studies are needed to determine the actual bioaccumulation factor (BCF).

Life Cycle Assessment (LCA)

A complete life cycle assessment for this compound has not been published. However, LCAs of castor oil and other oleochemicals provide some insights.[14][15][16][17] The environmental impact of this compound will be influenced by the agricultural practices for castor bean cultivation, the efficiency of the oil extraction and chemical synthesis processes, and its end-of-life fate. The use of a renewable feedstock (castor oil) is a significant advantage over petroleum-based alternatives.[18]

Cradle-to-grave life cycle stages for this compound.

Potential Effects on Signaling Pathways

There is no specific information on the signaling pathways affected by this compound. However, as a lipophilic compound, it could potentially interact with cell membranes and disrupt signaling pathways that are dependent on membrane integrity and fluidity.[19] Fatty acid esters can also play roles in cellular signaling.[10] Xenobiotics can induce oxidative stress in aquatic organisms, activating various signaling pathways such as the Nrf2/Keap1 pathway as a defense mechanism.[20][21]

Hypothetical oxidative stress signaling pathway in an aquatic organism.

Conclusion and Recommendations

Based on the available data for structurally related compounds, this compound is expected to have a favorable environmental profile, characterized by ready biodegradability and low aquatic toxicity. Its derivation from a renewable resource is also a significant environmental advantage.

However, the lack of specific data for this compound represents a significant knowledge gap. To conduct a more definitive environmental impact assessment, the following studies are recommended:

-

Ready Biodegradability Test (OECD 301F): To confirm its expected ready biodegradability.

-

Acute Aquatic Toxicity Tests (OECD 201, 202, 203): To determine its specific toxicity to algae, daphnids, and fish.

-

Bioaccumulation Study (e.g., OECD 305): To quantify its potential for bioaccumulation.

-

Life Cycle Assessment: A comprehensive LCA specific to the production and use of this compound would provide a holistic view of its environmental footprint.

The generation of this data will be crucial for ensuring the sustainable use of this promising bio-based chemical in various industrial and consumer applications.

References

- 1. TR 116 - Category approaches, read-across, (Q)SAR - ECETOC [ecetoc.org]

- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 7. lyellcollection.org [lyellcollection.org]

- 8. ocl-journal.org [ocl-journal.org]

- 9. researchgate.net [researchgate.net]

- 10. chemview.epa.gov [chemview.epa.gov]

- 11. chemview.epa.gov [chemview.epa.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. epa.gov [epa.gov]

- 14. jopr.mpob.gov.my [jopr.mpob.gov.my]

- 15. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 16. researchgate.net [researchgate.net]

- 17. Use of life cycle assessment to characterize the environmental impacts of polyol production options - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. petercremerna.com [petercremerna.com]

- 19. Environmental Toxicants and Their Disruption of Integrin Signaling in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Biodegradability of Methyl O-acetylricinoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate is a derivative of ricinoleic acid, the primary fatty acid found in castor oil. Its unique chemical structure, featuring both an ester and an acetyl group, lends it to a variety of industrial applications, including its use as a plasticizer, lubricant, and in the formulation of protective coatings and synthetic rubbers. As with any chemical intended for widespread use, a thorough understanding of its environmental fate, particularly its biodegradability, is crucial for a comprehensive risk assessment.

This technical guide provides an in-depth overview of the predicted biodegradation pathway of this compound, summarizes available biodegradability data from structurally analogous compounds, and details the standardized experimental protocols recommended for its formal assessment.

Predicted Biodegradation Pathway of this compound

The biodegradation of this compound is anticipated to proceed in a stepwise manner, initiated by enzymatic hydrolysis followed by the catabolism of its constituent parts through well-established metabolic pathways.

The initial step in an aqueous, microbially active environment is the enzymatic hydrolysis of the ester linkages. Esterase enzymes, commonly produced by a wide range of microorganisms, will cleave the methyl ester and the O-acetyl ester bonds. This hydrolysis will yield ricinoleic acid, methanol (B129727), and acetic acid.

Following hydrolysis, the resulting ricinoleic acid molecule is expected to undergo aerobic degradation via the β-oxidation pathway. This is a major metabolic process for the breakdown of fatty acids. In this cyclical process, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete oxidation to carbon dioxide and water, generating energy for the microorganisms. The methanol and acetic acid produced during the initial hydrolysis are also readily metabolized by microorganisms.

Quantitative Biodegradability Data from Analogous Compounds

The following table summarizes biodegradability data for analogous fatty acid esters, demonstrating their susceptibility to microbial degradation under standard test conditions.

| Test Substance (Analogue) | Test Guideline | Inoculum | Test Duration (days) | Biodegradation (%) | Reference |

| Rapeseed Methyl Esters | OECD 301F (inferred) | Activated Sludge | 28 | 60.8 | [1] |

| Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane | OECD 301F | Sewage Effluent | 28 | 86 | [2] |

| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D | Domestic Sewage Treatment Plant Effluent | 28 | 78 | [2] |

| Palm-based C12 Methyl Ester Sulphonates | OECD 301F | Not specified | 6 | 73 | [3] |

| Palm-based C14 Methyl Ester Sulphonates | OECD 301F | Not specified | 8 | 66 | [3] |

Disclaimer: The data presented above is for structurally analogous compounds and should be used for estimation purposes only. Formal testing of this compound is required to definitively determine its biodegradability.

Standardized Experimental Protocols for Biodegradability Testing

To formally assess the ready biodegradability of this compound, standardized test methods from the Organisation for Economic Co-operation and Development (OECD) are recommended. The most relevant tests for a substance like this compound, which is a poorly soluble liquid, are the OECD 301F (Manometric Respirometry Test) and the OECD 301B (CO2 Evolution Test).

OECD 301F: Manometric Respirometry Test

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Experimental Protocol:

-

Test Substance and Reference Compound:

-

Test substance: this compound.

-

Reference compound: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is used to check the viability of the inoculum.

-

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used. The sludge is washed and aerated before use.

-

Equipment:

-

Respirometer with flasks and manometers or pressure sensors.

-

Temperature-controlled incubator or water bath (20 ± 1 °C).

-

Magnetic stirrers.

-

Apparatus for CO2 absorption (e.g., potassium hydroxide (B78521) solution).

-

-

Procedure:

-

Prepare a mineral medium containing essential mineral salts.

-

Add the test substance to the test flasks to achieve a concentration that will yield a ThOD of 50-100 mg/L.

-

Set up parallel flasks for a blank control (inoculum only) and a reference compound control.

-

Inoculate the flasks with a small volume of the prepared activated sludge.

-

Add a CO2 absorbent to a separate compartment within each flask.

-

Seal the flasks and place them in the temperature-controlled environment with continuous stirring.

-

Record the oxygen consumption at regular intervals for up to 28 days.

-

-

Data Analysis:

-

The percentage biodegradation is calculated as: % Biodegradation = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100

-

A substance is considered "readily biodegradable" if it reaches 60% of its ThOD within a 10-day window during the 28-day test.

-

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

Principle: A solution or suspension of the test substance in a mineral medium is inoculated and aerated with CO2-free air. The amount of CO2 evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured by titration or by an inorganic carbon analyzer. The percentage of biodegradation is calculated based on the theoretical amount of CO2 (ThCO2) that could be produced from the complete oxidation of the test substance.

Experimental Protocol:

-

Test Substance and Reference Compound:

-

Test substance: this compound.

-

Reference compound: A readily biodegradable substance like sodium acetate (B1210297) or glucose.

-

-

Inoculum: Similar to OECD 301F, activated sludge from a domestic wastewater treatment plant is a suitable source.

-

Equipment:

-

Incubation flasks with aeration tubes.

-

CO2-free air supply system.

-

CO2 absorption bottles containing a known volume of a standardized solution of barium or sodium hydroxide.

-

Titration equipment or a total inorganic carbon (TIC) analyzer.

-

Temperature-controlled environment (22 ± 2 °C).

-

-

Procedure:

-

Prepare a mineral medium and add it to the incubation flasks.

-

Add the test substance to achieve a concentration of 10-20 mg of organic carbon per liter.

-

Set up parallel flasks for a blank control and a reference compound control.

-

Inoculate the flasks with the prepared activated sludge.

-

Connect the flasks in series to the CO2-free air supply and the CO2 absorption bottles.

-

Incubate for 28 days in the dark or diffuse light.

-

At regular intervals, remove the CO2 absorption bottles and titrate the remaining hydroxide or analyze the total inorganic carbon to determine the amount of CO2 produced.

-

-

Data Analysis:

-

The percentage biodegradation is calculated as: % Biodegradation = (CO2 produced by test substance - CO2 produced by blank) / ThCO2 * 100

-

A substance is considered "readily biodegradable" if it reaches 60% of its ThCO2 within a 10-day window during the 28-day test.

-

Conclusion

While direct experimental data on the biodegradability of this compound is currently lacking in the public domain, a strong inference of its susceptibility to microbial degradation can be made. Based on its chemical structure as a fatty acid methyl ester and the known metabolic pathways for such compounds, it is predicted to be readily biodegradable. The initial hydrolysis of the ester bonds, followed by the β-oxidation of the resultant ricinoleic acid, represents a well-understood and efficient biological degradation process.

Data from analogous fatty acid esters consistently demonstrate high levels of biodegradation in standardized tests, further supporting the expectation that this compound will not persist in the environment. However, to definitively characterize its environmental fate and to meet regulatory requirements, it is imperative that specific biodegradability studies, such as those outlined in OECD guidelines 301F or 301B, are conducted on this compound.

References

Methodological & Application

Application Notes and Protocols: Methyl O-acetylricinoleate as a Bio-based Plasticizer for Polyvinyl Chloride (PVC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its inherent rigidity often necessitates the addition of plasticizers to achieve the flexibility required for numerous applications. Traditional phthalate-based plasticizers have raised environmental and health concerns, leading to a growing demand for safer, bio-based alternatives. Methyl O-acetylricinoleate (MAR), a derivative of castor oil, has emerged as a promising, renewable, and potentially less toxic plasticizer for PVC. This document provides detailed application notes and experimental protocols for evaluating the performance of MAR as a PVC plasticizer.

Performance Characteristics of this compound in PVC

This compound has been shown to be an effective plasticizer for PVC, enhancing its flexibility and processability. Studies have demonstrated that increasing the concentration of MAR in PVC formulations has a significant positive impact on key mechanical and rheological properties. Furthermore, PVC plasticized with MAR exhibits good thermal stability and lower density compared to formulations with traditional plasticizers.[1][2]

Data Presentation

The following tables summarize the quantitative data on the performance of PVC formulations plasticized with varying concentrations of this compound.

Table 1: Mechanical Properties of PVC Plasticized with this compound [1]

| Plasticizer Content (PHR*) | Maximum Tension (MPa) | Tension at 100% Elongation (MPa) | Elongation at Break (%) |

| 50 | 15.0 | 7.5 | 250 |

| 60 | 13.5 | 6.0 | 300 |

| 70 | 12.0 | 5.0 | 350 |

| 80 | 10.5 | 4.0 | 400 |

| 90 | 9.0 | 3.0 | 450 |

*PHR: Parts per hundred parts of resin

Table 2: Thermal and Rheological Properties of PVC Plasticized with this compound [1]

| Plasticizer Content (PHR) | Glass Transition Temperature (Tg) (°C) | Melt Flow Index (MFI) (g/10 min) |

| 50 | 8.2 | 3.977 |

| 60 | -1.5 | 10.123 |

| 70 | -10.8 | 22.589 |

| 80 | -18.2 | 35.781 |

| 90 | -25.6 | 44.244 |

Table 3: Physical Properties of PVC Plasticized with this compound

| Property | Observation |

| Thermal Stability | Stable up to 200 °C[1] |

| Density | Lower than PVC with traditional plasticizers[1] |

| Hardness | Lower than PVC with traditional plasticizers[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM standards and relevant scientific literature.

Sample Preparation

Objective: To prepare PVC sheets plasticized with varying concentrations of this compound.

Materials:

-

PVC resin (e.g., suspension grade)

-

This compound (MAR)

-

Thermal stabilizer (e.g., a mixed metal stabilizer like calcium/zinc stearate)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molds for preparing test specimens

Procedure:

-

Thoroughly mix the PVC resin and thermal stabilizer in a high-speed mixer.

-

Gradually add the desired amount of this compound (e.g., 50, 60, 70, 80, 90 PHR) to the PVC blend while continuing to mix until a homogeneous mixture is obtained.

-

Transfer the mixture to a two-roll mill heated to a temperature suitable for PVC processing (typically 160-170°C).

-

Mill the compound until a uniform sheet is formed.

-

Cut the milled sheets into appropriate sizes for the subsequent tests.

-

For specific test specimens, place the cut sheets into a mold and preheat in a hydraulic press at the processing temperature for a few minutes.

-

Apply pressure (e.g., 10 MPa) for a specified time (e.g., 5 minutes) to mold the specimen.

-

Cool the mold under pressure to room temperature.

-

Carefully remove the prepared PVC specimens from the mold.

-

Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Mechanical Properties Testing

Objective: To determine the tensile properties of the plasticized PVC films.

Standard: Based on ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Apparatus:

-

Universal Testing Machine (UTM) with a suitable load cell.

-

Grips for holding thin film specimens.

-

Extensometer (optional, for precise strain measurement).

Procedure:

-

Cut the conditioned PVC sheets into dumbbell-shaped specimens according to the dimensions specified in ASTM D882.

-

Measure the thickness and width of the gauge section of each specimen.

-

Set the crosshead speed of the UTM to a specified rate (e.g., 50 mm/min).

-

Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.

-

Start the test and record the load and elongation data until the specimen breaks.

-

From the stress-strain curve, determine the maximum tension (tensile strength), tension at 100% elongation, and elongation at break.

-

Test at least five specimens for each formulation and report the average values.

Thermal Analysis: Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC.

Standard: Based on ASTM D4065, D4440, D5279 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures.

Apparatus:

-

Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., tensile or cantilever).

Procedure:

-

Cut a rectangular specimen from the conditioned PVC sheet with dimensions appropriate for the DMA clamp.

-

Mount the specimen in the DMA fixture.

-

Set the experimental parameters:

-

Temperature range: e.g., -100°C to 100°C.

-

Heating rate: e.g., 3°C/min.

-

Frequency: e.g., 1 Hz.

-

Strain amplitude: within the linear viscoelastic region of the material.

-

-

Run the temperature scan and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

-

The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve.

Rheological Property Testing: Melt Flow Index (MFI)

Objective: To measure the rate of extrusion of molten plasticized PVC.

Standard: Based on ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.

Apparatus:

-

Extrusion Plastometer (Melt Flow Indexer).

-

Standard die.

-

Piston.

-

Analytical balance.